molecular formula C6H12O2 B1313568 4-Methyltetrahydro-2H-pyran-4-OL CAS No. 7525-64-6

4-Methyltetrahydro-2H-pyran-4-OL

Cat. No.: B1313568
CAS No.: 7525-64-6
M. Wt: 116.16 g/mol
InChI Key: DCUYGCJQVJXUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyltetrahydro-2H-pyran-4-OL is a colorless to pale yellow liquid with a fresh, soft, and natural floral odor . This compound is significant in various industries, particularly in the fragrance sector, where it is known for its pleasant scent.

Biochemical Analysis

Biochemical Properties

4-Methyltetrahydro-2H-pyran-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Prins cyclization reactions, where it acts as a substrate for the formation of substituted tetrahydropyranols . The compound’s interaction with enzymes such as sulfuric acid and p-toluenesulfonic acid highlights its importance in catalytic processes

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how this compound can be utilized in therapeutic applications and its potential impact on cellular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hemiacetals and cyclize into substituted tetrahydropyranols or dihydropyrans is a key aspect of its mechanism . These reactions are catalyzed by Lewis or Brønsted acids, and the presence of water can significantly affect the reaction outcomes . Understanding these molecular interactions is crucial for developing new synthetic routes and optimizing existing ones.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the presence of water and the type of catalyst used can influence the stability and degradation of the compound . Long-term effects on cellular function have also been observed, indicating that this compound can have lasting impacts on biochemical processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been reported . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in therapeutic applications. Studies have shown that while low doses may have beneficial effects, high doses can lead to toxicity and adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell .

Chemical Reactions Analysis

Types of Reactions: 4-Methyltetrahydro-2H-pyran-4-OL primarily undergoes cyclization reactions, particularly the Prins cyclization . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The primary product of the Prins cyclization is this compound itself . Oxidation and reduction reactions can yield various derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

4-Methyltetrahydro-2H-pyran-4-OL has several applications across different fields:

Comparison with Similar Compounds

Uniqueness: 4-Methyltetrahydro-2H-pyran-4-OL is unique due to its specific floral odor and its efficient synthesis via Prins cyclization . Its structural properties allow for diverse applications in different fields, making it a versatile and valuable compound.

Properties

IUPAC Name

4-methyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUYGCJQVJXUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492877
Record name 4-Methyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7525-64-6
Record name Tetrahydro-4-methyl-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7525-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-4-ol, tetrahydro-4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-methyloxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyltetrahydro-2H-pyran-4-OL
Reactant of Route 2
Reactant of Route 2
4-Methyltetrahydro-2H-pyran-4-OL
Reactant of Route 3
Reactant of Route 3
4-Methyltetrahydro-2H-pyran-4-OL
Reactant of Route 4
Reactant of Route 4
4-Methyltetrahydro-2H-pyran-4-OL
Reactant of Route 5
Reactant of Route 5
4-Methyltetrahydro-2H-pyran-4-OL
Reactant of Route 6
Reactant of Route 6
4-Methyltetrahydro-2H-pyran-4-OL
Customer
Q & A

Q1: What is the significance of the different diastereomers of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol in fragrance applications?

A1: Research indicates that the cis and trans racemates of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol exhibit distinct olfactory properties. A perfume composition containing predominantly the cis racemate (over 95% by weight) and minimal trans racemate (under 5% by weight) has been patented for its unique fragrance profile. [] This suggests that the stereochemistry of the molecule significantly influences its odor characteristics, making the control of diastereomeric ratios crucial in fragrance development.

Q2: What is the role of modified silicates in the synthesis of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A2: Studies have explored the use of modified silicates as catalysts in the Prins cyclization reaction, a key step in the synthesis of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol. For instance, Fe-modified silica [] and MoO3 modified aluminosilicates [] have been investigated for their catalytic activity and selectivity in promoting the formation of the desired product. This highlights the importance of catalyst design and selection in optimizing the yield and purity of the target compound.

Q3: Are there any safety assessments available for 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A3: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol (CAS registry number 63500-71-0). [] While the specific details of the assessment are not provided in the abstract, the existence of such a study suggests that the fragrance industry is actively investigating and addressing potential safety concerns related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.